2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1-METHYL-1H-1,3-BENZODIAZOLE
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Overview
Description
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole and a benzodiazole moiety, which are fused together through a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1-METHYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Diazenyl Linkage Formation: The final step involves the coupling of the indole and benzodiazole moieties through a diazenyl linkage. This can be achieved by the reaction of the indole derivative with a diazonium salt of the benzodiazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzodiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-(1H-INDOL-3-YL)DIAZEN-1-YL]-1H-BENZODIAZOLE
- 2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE
Uniqueness
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1-METHYL-1H-1,3-BENZODIAZOLE is unique due to the presence of both indole and benzodiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(1,2-dimethylindol-3-yl)-(1-methylbenzimidazol-2-yl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-12-17(13-8-4-6-10-15(13)22(12)2)20-21-18-19-14-9-5-7-11-16(14)23(18)3/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFCBXIXSWEKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)N=NC3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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